molecular formula C8H2Br2N2 B169521 2,5-Dibromoterephthalonitrile CAS No. 18870-11-6

2,5-Dibromoterephthalonitrile

Cat. No.: B169521
CAS No.: 18870-11-6
M. Wt: 285.92 g/mol
InChI Key: JLLBPEUXSDBMIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromoterephthalonitrile is typically synthesized through the bromination of terephthalonitrileThe process can be carried out using bromine in the presence of a catalyst or under photochemical conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoterephthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dibromoterephthalonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dibromoterephthalonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

  • 2,4-Dibromoterephthalonitrile
  • 2,6-Dibromoterephthalonitrile
  • 2,5-Dichloroterephthalonitrile

Comparison: 2,5-Dibromoterephthalonitrile is unique due to the specific positioning of the bromine atoms on the aromatic ring, which influences its reactivity and propertiesThe presence of bromine atoms also differentiates it from chlorinated analogs like 2,5-Dichloroterephthalonitrile, which may have different reactivity and biological activity .

Properties

IUPAC Name

2,5-dibromobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLBPEUXSDBMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C#N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348708
Record name 2,5-dibromoterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18870-11-6
Record name 2,5-dibromoterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,5-Dibromoterephthalonitrile in the synthesis of 5,12-Diazapentacenes?

A1: this compound serves as a key starting material in the synthesis of 5,12-Diazapentacenes. The research paper describes a synthetic route involving the coupling of 4 substituted aniline derivatives to This compound via Buchwald-Hartwig amination. This coupling reaction is followed by an acid-mediated cyclization step, ultimately yielding the desired diazapentacene molecules [].

Q2: Are there alternative methods for synthesizing 5,12-Diazapentacenes that don't utilize this compound?

A2: While the provided research paper focuses on a specific synthetic route using this compound [], other methods for synthesizing diazapentacenes may exist. Exploring alternative synthetic pathways could be a point of interest for further research, potentially offering advantages in terms of reaction efficiency, cost-effectiveness, or access to a wider range of diazapentacene derivatives.

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